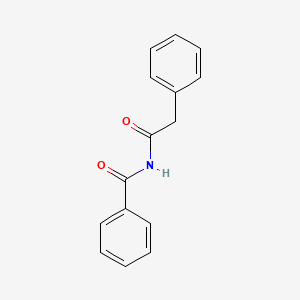

N-(Phenylacetyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

14072-62-9 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(2-phenylacetyl)benzamide |

InChI |

InChI=1S/C15H13NO2/c17-14(11-12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,18) |

InChI Key |

DVEBMKWZHKLPIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-(Phenylacetyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Phenylacetyl)benzamide, a molecule of interest in medicinal chemistry and organic synthesis. This document details a probable synthetic route, experimental protocols, and expected characterization data based on analogous chemical transformations and spectral data of related compounds.

Synthesis

The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction, specifically an acylation of benzamide with phenylacetyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct.

A plausible reaction scheme is as follows:

Benzamide + Phenylacetyl Chloride → this compound + HCl

An alternative approach involves the coupling of phenylacetic acid and benzamide using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).[1]

Experimental Protocol: Acylation of Benzamide

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[2][3]

Materials:

-

Benzamide

-

Phenylacetyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2)

-

Distilled water

-

Anhydrous sodium sulfate (Na2SO4)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve benzamide (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 eq).

-

While stirring vigorously, slowly add phenylacetyl chloride (1.1 eq) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic and physical methods. The expected data presented below are based on the analysis of structurally similar compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-180 °C (by analogy to similar amides) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amide functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3100 (broad) |

| C=O Stretch (Amide I) | 1700 - 1650 (strong) |

| C=O Stretch (Amide I) | 1680 - 1630 (strong) |

| N-H Bend (Amide II) | 1570 - 1515 |

| C-N Stretch | 1300 - 1200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | singlet | 1H | Amide N-H |

| ~ 7.2 - 8.0 | multiplet | 10H | Aromatic protons (from benzoyl and phenylacetyl groups) |

| ~ 3.8 - 4.2 | singlet | 2H | Methylene protons (-CH₂-) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | Carbonyl carbon (phenylacetyl group) |

| ~ 165 - 170 | Carbonyl carbon (benzoyl group) |

| ~ 125 - 140 | Aromatic carbons |

| ~ 40 - 45 | Methylene carbon (-CH₂-) |

2.2.3. Mass Spectrometry (MS)

The mass spectrum, particularly using a soft ionization technique like Electrospray Ionization (ESI), is expected to show the molecular ion peak.

| m/z Value (Expected) | Assignment |

| ~ 240.10 | [M+H]⁺ (Protonated molecule) |

| ~ 262.08 | [M+Na]⁺ (Sodium adduct) |

Visualizations

Synthesis Workflow

References

"N-(Phenylacetyl)benzamide CAS number and IUPAC name"

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-(2-oxo-2-phenylacetyl)benzamide, a chemical compound of interest in various research and development sectors. This document consolidates critical data, including its chemical identifiers, physical and chemical properties, and available experimental protocols. The information is presented to support further investigation and application of this compound in scientific endeavors.

Chemical Identification

The compound at the core of this guide is unequivocally identified by the following nomenclature and registration numbers:

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-oxo-2-phenylacetyl)benzamide is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 253.25 g/mol | PubChem[1] |

| Exact Mass | 253.0739 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| XLogP3-AA | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols

General Synthesis of N-Substituted Benzamides:

A common method for the synthesis of N-substituted benzamides involves the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. For instance, the synthesis of N-benzylbenzamide has been achieved by reacting benzoic acid and benzylamine in the presence of triphenylphosphine and iodine. The reaction mixture is typically stirred in a suitable solvent like dichloromethane at room temperature. Purification is then carried out using column chromatography.

Another approach involves the reaction of benzoyl chloride with an appropriate amine in the presence of a base, such as an alkali metal hydroxide, in an aqueous solution. This method has been noted for its environmental advantages by minimizing the use of organic solvents.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a synthesized batch of N-(2-oxo-2-phenylacetyl)benzamide. This ensures the identity, purity, and structural integrity of the compound before its use in further applications.

Potential Signaling Pathway Interaction (Hypothetical)

While specific biological activities for N-(2-oxo-2-phenylacetyl)benzamide are not detailed in the available literature, compounds with benzamide structures are known to interact with various biological targets. The following diagram presents a hypothetical signaling pathway where a benzamide-containing compound could act as an inhibitor of a key kinase, a common mechanism of action for such molecules in drug development.

This guide serves as a foundational resource for professionals engaged in research and development. The provided data and workflows are intended to streamline experimental processes and encourage further exploration into the properties and potential applications of N-(2-oxo-2-phenylacetyl)benzamide.

References

The Rising Therapeutic Potential of N-(Phenylacetyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-(phenylacetyl)benzamide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant potential in the development of novel therapeutic agents, exhibiting anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

This compound derivatives have been a focal point of oncology research due to their potent cytotoxic effects against various cancer cell lines. The primary mechanisms investigated include the inhibition of tubulin polymerization and the modulation of key enzymes involved in DNA repair and cell cycle regulation, such as Poly(ADP-ribose) polymerase-1 (PARP-1).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound and related benzamide derivatives is typically evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(phenylcarbamoyl)benzamide | HeLa | 0.8 mM (IC80) | [1] |

| Compound 13f (benzamide derivative) | HCT116 | 0.30 | |

| DLD-1 | 2.83 | ||

| Compound 20b (N-benzylbenzamide derivative) | Various | 0.012 - 0.027 | [2] |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 | 0.07 | |

| Imidazole-based N-phenylbenzamide (4f) | A549 | 7.5 | |

| HeLa | 9.3 | ||

| MCF-7 | 8.9 |

Antimicrobial Activity

Several this compound derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5e (N-(2-hydroxyl-5-substitutedphenyl)benzacetamide) | Gram-positive bacteria | 25 | [3] |

| Klebsiella pneumoniae | 25 | [3] | |

| Compound 5a (4-hydroxy-N-phenylbenzamide) | Bacillus subtilis | 6.25 | [4] |

| Escherichia coli | 3.12 | [4] | |

| Compound 6b | Escherichia coli | 3.12 | [4] |

| Compound 6c | Bacillus subtilis | 6.25 | [4] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [5] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a key strategy in modern drug discovery. This compound derivatives have been investigated as inhibitors of enzymes like PARP-1 and butyrylcholinesterase (BChE), which are implicated in cancer and neurodegenerative diseases, respectively.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Compound 13f (benzamide derivative) | PARP-1 | 0.25 nM | |

| Compounds 23f and 27f (urea-based benzamide derivatives) | PARP-1 | 5.17 nM and 6.06 nM | |

| N-benzyl benzamide derivatives (S11-1014, S11-1033) | Butyrylcholinesterase (BChE) | pM to nM range | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. Below are the methodologies for the key assays cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Screening

This method assesses the susceptibility of bacteria to antimicrobial agents.

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize its turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with the test compounds onto the agar surface.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

Tubulin Polymerization Inhibition Assay

This assay determines the effect of compounds on the in vitro assembly of microtubules.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

-

Compound Incubation: Add the test compounds at various concentrations to a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

-

Fluorescence Monitoring: Immediately monitor the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 450 nm. A decrease in the rate or extent of fluorescence increase indicates inhibition of tubulin polymerization.

PARP-1 Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the activity of the PARP-1 enzyme.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the PARP-1 enzyme, a histone-coated plate, and biotinylated NAD+.

-

Inhibitor Addition: Add the test compounds at various concentrations.

-

Incubation: Incubate the plate to allow the PARP-1-mediated poly(ADP-ribosyl)ation of histones to occur.

-

Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

-

Measurement: Measure the resulting signal, where a decrease in signal intensity corresponds to PARP-1 inhibition.

Visualizing Mechanisms of Action

Understanding the molecular pathways affected by this compound derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key mechanisms of action.

General Synthesis Workflow

A common synthetic route to this compound derivatives involves the acylation of a substituted aniline with phenylacetyl chloride, followed by further modifications.

Caption: General synthesis of this compound derivatives.

Tubulin Polymerization Inhibition Pathway

Certain N-benzylbenzamide derivatives have been shown to inhibit cell proliferation by disrupting microtubule dynamics through binding to the colchicine site on tubulin.[2]

Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives.

PARP-1 Inhibition and Synthetic Lethality

In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP-1 by benzamide derivatives can lead to synthetic lethality.

Caption: Mechanism of synthetic lethality through PARP-1 inhibition.

This technical guide consolidates the current understanding of the biological activities of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for the design and synthesis of next-generation therapeutic agents based on this versatile chemical scaffold.

References

- 1. Anticancer test with the MTT assay method [bio-protocol.org]

- 2. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

N-(Phenylacetyl)benzamide: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Phenylacetyl)benzamide is a chemical compound belonging to the large and versatile class of benzamides, which are characterized by a benzene ring attached to an amide group. While direct and extensive research on this compound for therapeutic applications is limited in publicly available literature, the broader family of benzamide derivatives has been the subject of intensive investigation, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on structurally related benzamide compounds to extrapolate the potential therapeutic uses, putative mechanisms of action, and relevant experimental protocols for the study of this compound. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this molecule.

Introduction

Benzamides are a prominent scaffold in medicinal chemistry, known for their ability to interact with a variety of biological targets. This structural motif is present in numerous approved drugs with diverse clinical applications, including antiemetics, antipsychotics, and antiarrhythmics. The versatility of the benzamide core allows for extensive chemical modification, leading to a wide array of derivatives with distinct pharmacological profiles.

This compound, with its unique combination of a benzamide core and a phenylacetyl group, presents an intriguing candidate for therapeutic exploration. The phenylacetyl moiety is also found in various biologically active molecules, suggesting that its incorporation into the benzamide scaffold could confer novel pharmacological properties. This guide will explore the potential therapeutic avenues for this compound by examining the established activities of its structural analogs.

Potential Therapeutic Uses (Inferred from Structurally Related Compounds)

Based on the biological activities reported for various benzamide derivatives, this compound could be investigated for the following therapeutic applications:

-

Anticancer Activity: Numerous benzamide derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines. For example, a series of novel benzamide derivatives featuring phenylacetamidophenyl and benzamidophenyl scaffolds have been identified as potent poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors with significant anticancer properties.[1] Another study highlighted N-benzylbenzamide derivatives as tubulin polymerization inhibitors with significant antiproliferative activities.[1] Given these precedents, this compound warrants investigation as a potential anticancer agent.

-

Anti-inflammatory Activity: Substituted benzamides have been explored for their anti-inflammatory potential. For instance, novel N-phenylcarbamothioylbenzamides have shown significant anti-inflammatory activity and inhibitory properties against prostaglandin E2 (PGE2) synthesis.[2] This suggests that this compound could be a candidate for development as an anti-inflammatory drug.

-

Antimicrobial and Antifungal Activity: Benzamide derivatives have been reported to possess antibacterial and antifungal properties.[3] This opens the possibility of exploring this compound for the treatment of infectious diseases.

-

Anticonvulsant Activity: Various N-substituted derivatives of benzamide are reported to possess anticonvulsant activity. This suggests a potential neurological application for this compound.

-

Antiprotozoal Activity: N-phenylbenzamide derivatives have been studied for their activity against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. These compounds are thought to target the parasites' DNA.

Putative Mechanisms of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on the activities of related compounds, several putative mechanisms can be proposed:

-

Enzyme Inhibition: As seen with PARP-1 and tubulin inhibitors, the benzamide scaffold can effectively fit into the active sites of enzymes, leading to their inhibition. This compound could potentially inhibit key enzymes involved in disease pathogenesis.

-

Receptor Modulation: Benzamide derivatives are known to interact with various receptors, including dopamine and serotonin receptors. While the phenylacetyl group might alter this interaction profile, the potential for receptor modulation remains an area for investigation.

-

DNA Interaction: Some benzamide derivatives have been shown to bind to the minor groove of DNA, particularly in parasites. This mode of action could be relevant for the potential antiprotozoal activity of this compound.

Below is a hypothetical signaling pathway that could be targeted by this compound, based on the known activities of related PARP-1 inhibitors.

Caption: Hypothetical inhibition of the PARP-1 signaling pathway by this compound.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of various benzamide derivatives, providing an indication of the potential potency of this compound.

| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |

| Benzamide-based PARP-1 Inhibitor (Compound 13f) | HCT116 cells | 0.30 µM | [1] |

| Benzamide-based PARP-1 Inhibitor (Compound 13f) | DLD-1 cells | 2.83 µM | [1] |

| Benzamide-based PARP-1 Inhibitor (Compound 13f) | PARP-1 Enzyme | 0.25 nM | [1] |

| N-benzylbenzamide derivative (Compound 20b) | Various cancer cell lines | 12-27 nM | [1] |

| N-phenylcarbamothioylbenzamides (Compound 1e) | Carrageenan-induced paw edema | 61.45% inhibition | [2] |

| N-phenylcarbamothioylbenzamides (Compound 1h) | Carrageenan-induced paw edema | 51.76% inhibition | [2] |

| Benzenesulfonamide-benzamide hybrid (Compound 3g) | hCA I | 4.07 ± 0.38 nM | |

| Benzenesulfonamide-benzamide hybrid (Compound 3c) | hCA II | 10.68 ± 0.98 nM | |

| Benzenesulfonamide-benzamide hybrid (Compound 3f) | AChE | 8.91 ± 1.65 nM |

Experimental Protocols

Detailed experimental protocols are crucial for the systematic evaluation of this compound. The following methodologies are adapted from studies on related benzamide derivatives.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of benzamide with phenylacetyl chloride.

Caption: A general workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: Dissolve benzamide in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine, to the reaction mixture to act as a scavenger for the HCl generated during the reaction.

-

Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound against cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

PARP-1 Inhibition Assay (Enzymatic Assay)

This assay determines the ability of this compound to inhibit the enzymatic activity of PARP-1.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP-1 enzyme, activated DNA, and NAD⁺.

-

Compound Addition: Add varying concentrations of this compound or a known PARP-1 inhibitor (positive control) to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: The activity of PARP-1 can be measured using various methods, such as colorimetric or fluorescent assays that detect the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR).

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic uses of this compound is currently lacking, the extensive research on the broader benzamide class of compounds provides a strong rationale for its investigation. The structural features of this compound suggest its potential as an anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agent. Future research should focus on the synthesis and in-depth biological evaluation of this compound. Systematic screening against a panel of cancer cell lines, inflammatory targets, and microbial strains is warranted. Furthermore, elucidation of its mechanism of action through enzymatic and cellular assays will be crucial in guiding its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations.

References

- 1. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]

- 2. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of N-(Phenylacetyl)benzamide

Disclaimer: Scientific literature dedicated specifically to the mechanism of action of N-(Phenylacetyl)benzamide is limited. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of its core chemical moieties—phenylacetamide and benzamide—and structurally related compounds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework requiring experimental validation.

Introduction

This compound is a synthetic compound featuring a phenylacetamide group linked to a benzamide scaffold. While direct pharmacological studies on this specific molecule are not extensively published, the constituent functional groups and similar structures have been associated with a range of biological activities. This document aims to provide a comprehensive overview of the potential mechanisms of action of this compound by extrapolating from the known pharmacology of related molecules.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of effects, including but not limited to, neuroprotective, anti-inflammatory, and anticancer activities. The mechanism is likely multifaceted, stemming from the combined properties of the phenylacetamide and benzamide moieties.

Potential Central Nervous System (CNS) Activity

Benzamide derivatives are well-documented for their CNS activity, with some acting as antipsychotic and anticonvulsant agents. Phenylacetamide derivatives have also been explored for their potential antidepressant effects.

-

Dopamine Receptor Antagonism: Many benzamide-based drugs exert their effects by antagonizing dopamine receptors, particularly the D2 subtype. This action is central to their use as neuroleptics.

-

Ion Channel Modulation: Certain N-substituted benzamides have been shown to block Kv1.3 ion channels, suggesting a potential role in modulating neuronal excitability.

-

Anticonvulsant Properties: Various N-substituted benzamides have demonstrated anticonvulsant activity, although the precise mechanisms are often not fully elucidated.

Potential Anti-inflammatory and Antioxidant Activity

The phenylacetamide moiety, as seen in the related compound 2-Phenylacetamide, has been linked to anti-inflammatory and antioxidant effects.

-

p38 MAPK Signaling Pathway Inhibition: 2-Phenylacetamide has been identified as an inhibitor of the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Potential Antimicrobial and Anticancer Activity

Derivatives of both benzamide and phenylacetamide have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. The mechanisms for these activities are diverse and depend on the specific substitutions on the core structures.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available in the reviewed literature. The following table summarizes data for related compounds to provide a potential reference for experimental design.

| Compound Class | Compound Example | Target/Assay | Activity (IC50/EC50) | Reference |

| Phenylacetamide Derivatives | 2-Phenylacetamide | MCF-7 cell proliferation | 4-8 µM (promotion) | [1] |

| Phenylacetamide Derivatives | Thiazole-containing phenylacetamides | Antibacterial (Xanthomonas oryzae) | Varies by derivative | [2] |

| N-substituted Benzamides | Various | Anticonvulsant activity | Not specified | [3] |

| N-substituted Benzamides | Various | Kv1.3 ion channel blockade | Not specified | [3] |

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are suggested protocols based on the hypothesized activities.

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of this compound for dopamine receptors (D1, D2, D3, D4) and other CNS receptors, competitive radioligand binding assays should be performed using cell membranes expressing these receptors.

-

Enzyme Inhibition Assays: To assess the potential inhibitory activity against key enzymes, assays for p38 MAPK, and other relevant kinases should be conducted.

-

Cell-Based Assays:

-

Anti-inflammatory Activity: Use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the effect of the compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Anticancer Activity: Screen the compound against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects using assays such as the MTT or SRB assay.

-

Neuronal Activity: Utilize primary neuronal cultures or neuron-like cell lines to investigate the effects on neuronal viability, neurite outgrowth, and ion channel function using techniques like patch-clamp electrophysiology.

-

In Vivo Models

-

CNS Activity:

-

Antipsychotic Models: Employ models such as amphetamine-induced hyperlocomotion or apomorphine-induced climbing in rodents to assess potential antipsychotic effects.

-

Anticonvulsant Models: Use maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models in rodents to evaluate anticonvulsant properties.

-

-

Anti-inflammatory Activity: Utilize models of acute inflammation, such as the carrageenan-induced paw edema model in rats, to assess in vivo anti-inflammatory efficacy.

Visualizations of Hypothesized Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows for investigating the mechanism of action of this compound.

Caption: Hypothesized signaling pathways for CNS activity.

Caption: Hypothesized pathway for anti-inflammatory effects.

Caption: Proposed experimental workflow for mechanism elucidation.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through dedicated research, the analysis of its structural components and related compounds provides a strong foundation for hypothesizing its potential biological activities. The framework presented in this guide suggests that this compound may act as a modulator of CNS and inflammatory pathways. Further experimental investigation, following the proposed protocols, is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Spectroscopic Data for N-(Phenylacetyl)benzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document outlines the challenges in sourcing this data and provides general expectations for the spectroscopic characteristics of this molecule based on related compounds. It also details the standard experimental protocols used to acquire such data.

Data Presentation

Due to the absence of specific experimental data for N-(Phenylacetyl)benzamide, a quantitative data summary cannot be provided. However, based on the structures of related compounds such as N-benzylbenzamide and other N-substituted benzamides, the following general predictions can be made:

-

¹H NMR: The spectrum would likely show multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (-CH₂-) protons of the phenylacetyl group would be expected, likely in the range of 3.5-4.5 ppm. A broad singlet corresponding to the N-H proton of the amide group would also be anticipated, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum would display several signals in the aromatic region (approx. 120-140 ppm). The carbonyl carbons of the amide and ketone groups would appear as distinct signals in the downfield region (approx. 160-180 ppm). The methylene carbon would likely resonate around 40-50 ppm.

-

IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration around 3300 cm⁻¹. Strong carbonyl (C=O) stretching bands for the amide and ketone groups would be prominent in the region of 1650-1700 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₃NO₂), which is 239.27 g/mol . Common fragmentation patterns would likely involve cleavage of the amide bond and the bond between the carbonyl and methylene groups of the phenylacetyl moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Data would be acquired on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay are necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by LC, and the eluent is introduced into the mass spectrometer.

-

-

Ionization: A suitable ionization technique is employed, such as:

-

Electron Ionization (EI): Used in GC-MS, this is a hard ionization technique that causes extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that typically produces the protonated molecule [M+H]⁺ or other adducts.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is illustrated below.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

N-(Phenylacetyl)benzamide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(Phenylacetyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines the standard methodologies and protocols for determining these critical physicochemical properties. The provided experimental designs are based on established pharmaceutical industry practices and regulatory guidelines, enabling researchers to generate robust and reliable data for this compound or structurally related molecules.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | - |

| Molecular Weight | 239.27 g/mol | - |

| XLogP3-AA (Lipophilicity) | 2.5 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Aqueous Solubility | Data not available; requires experimental determination | - |

| Solubility in Organic Solvents | Data not available; requires experimental determination | - |

| Stability Profile | Data not available; requires experimental determination | - |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are outlined below. These protocols are designed to yield high-quality data suitable for research and drug development purposes.

I. Aqueous and Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[2] The time required may need to be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

II. Chemical Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a mass spectrometer (LC-MS) is highly recommended for peak purity analysis and identification of degradants.

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[5]

-

Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[5]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.[4]

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound in each condition.

-

Determine the peak purity of the parent compound to ensure no co-eluting degradants.

-

Characterize the major degradation products using techniques like LC-MS to propose degradation pathways.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a logical diagram for assessing the chemical stability of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Logical Flow for Chemical Stability Assessment.

References

An In-depth Technical Guide to N-(Phenylacetyl)benzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of N-(Phenylacetyl)benzamide derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticonvulsant, anticancer, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogs typically involves the coupling of a substituted phenylacetic acid or its activated form with a substituted benzamide or aniline. Several synthetic strategies have been reported, often tailored to the specific substituents on the aromatic rings.

A general and efficient method for the synthesis of N-substituted benzamide derivatives involves the reaction of an appropriate aniline derivative with a benzoyl chloride in the presence of a base. For instance, in the synthesis of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivatives, dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used to facilitate the amide bond formation between a carboxylic acid and an aniline in tetrahydrofuran (THF).[1] Another approach involves a one-pot, three-component condensation reaction. For example, N,N'-alkylidene bisamides can be synthesized from phenyl acetylene, an aromatic aldehyde, and benzamide using a silica-supported polyphosphoric acid catalyst.[2] Furthermore, a straightforward synthesis of N-(2-phenylethyl)benzamide has been achieved by reacting benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide in an aqueous solution, offering a more environmentally friendly alternative to methods requiring organic solvents.[3]

Biological Activities and Structure-Activity Relationships

This compound derivatives and their analogs have demonstrated a wide range of biological activities, which are highly dependent on their structural features. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticonvulsant Activity

A significant area of investigation for this class of compounds is their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings play a crucial role in their efficacy and neurotoxicity. For example, a series of N-(phenylacetyl)trifluoromethanesulfonamides exhibited significant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures.[1] The lead compound from this series, N-(Phenylacetyl)trifluoromethanesulfonamide, demonstrated good oral bioavailability, low toxicity, and a larger protective index in mice compared to prototype drugs like phenytoin and phenobarbital.[1]

Anticancer Activity (HDAC Inhibition)

Certain N-substituted benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[4] These compounds are designed to mimic the structure of known HDAC inhibitors like Entinostat (MS-275). SAR studies have revealed that a 2-substituent on the phenyl ring of the R group and heteroatoms in the amide that can chelate with the zinc ion in the HDAC active site are critical for antiproliferative activity.[4] Conversely, the presence of a chlorine atom or a nitro group on the same benzene ring tends to decrease their anticancer efficacy.[4] Molecular docking studies have shown that the binding interactions of these synthesized compounds with HDAC2 are similar to that of MS-275.[4]

Antimicrobial Activity

Derivatives of N-benzamide have also been evaluated for their antimicrobial properties. In one study, a series of newly synthesized N-benzamide derivatives were tested against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The results indicated that some compounds exhibited good antibacterial activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[5] The activity is thought to be related to the compounds' ability to penetrate the bacterial cell wall.[5]

Data Presentation

The following tables summarize the quantitative data for the biological activities of selected this compound derivatives and analogs.

Table 1: Anticonvulsant Activity of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide Derivatives in Mice [1]

| Compound | Substitution (R) | MES Screen (ED₅₀, mg/kg) | scPTZ Screen (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |

| 4a | H | 65.5 | >100 | >300 |

| 4b | 2-CH₃ | 72.3 | >100 | >300 |

| 4c | 4-CH₃ | 85.1 | >100 | >300 |

| 4d | 2-Cl | 58.9 | >100 | 250 |

| 4e | 4-Cl | 45.2 | 89.7 | 180 |

| 4f | 2-F | 61.4 | >100 | 280 |

| 4g | 4-F | 50.1 | 95.3 | 210 |

| 4h | 4-OCH₃ | 78.6 | >100 | >300 |

Table 2: In Vitro Antiproliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines [4]

| Compound | R Group | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | K562 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |

| MS-275 | (reference) | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 4.2 ± 0.5 |

| Compound A | 2-pyridyl | 1.9 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | 3.8 ± 0.4 |

| Compound B | 3-pyridyl | 5.8 ± 0.6 | 7.2 ± 0.8 | 4.9 ± 0.5 | 9.1 ± 1.0 |

| Compound C | 4-pyridyl | 4.1 ± 0.5 | 5.5 ± 0.6 | 3.7 ± 0.4 | 6.8 ± 0.7 |

| Compound D | 2-quinolyl | 1.5 ± 0.1 | 2.1 ± 0.2 | 1.2 ± 0.1 | 3.1 ± 0.3 |

Table 3: Antimicrobial Activity of N-Benzamide Derivatives [5]

| Compound | Gram-positive (B. subtilis) MIC (µg/mL) | Gram-negative (E. coli) MIC (µg/mL) |

| 5a | 6.25 | 3.12 |

| 6b | 12.5 | 6.25 |

| 6c | 6.25 | 6.25 |

| Gentamicin | 1.56 | 0.78 |

| Ampicillin | 3.12 | 1.56 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Synthesis of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide Derivatives[1]

-

To a solution of (Z)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid (0.75 mmol) in 20 mL of tetrahydrofuran (THF), add dicyclohexylcarbodiimide (DCC) (0.75 mmol) and hydroxybenzotriazole (HOBt) (0.75 mmol).

-

Add the appropriate substituted aniline (0.75 mmol) to the reaction mixture.

-

Stir the reaction mixture in an ice bath for 1 hour.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Anticonvulsant Screening Protocol[1][6]

Animals: Male albino mice (20-25 g).

Drug Administration: Compounds are suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.).

Maximal Electroshock (MES) Test:

-

Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.

-

Observe the mice for the presence or absence of the hind-limb tonic extension component of the seizure. Abolition of this component is defined as protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer pentylenetetrazole (85 mg/kg) subcutaneously.

-

Observe the mice for 30 minutes for the occurrence of a clonic spasm lasting for at least 5 seconds. Absence of this seizure is defined as protection.

Rotarod Neurotoxicity Test:

-

Place mice on a rod rotating at 6 rpm.

-

A mouse is considered neurotoxic if it cannot maintain its balance on the rod for at least 1 minute.

HDAC Inhibition Assay Protocol[7]

Cell-based HDAC-Glo I/II Assay:

-

Seed HCT116 cells into 1536-well white solid bottom assay plates.

-

Add the test compounds at various concentrations.

-

Add the HDAC-Glo I/II reagent, which contains a luminogenic substrate.

-

Incubate at room temperature for 20 minutes.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to HDAC activity.

-

Normalize the data relative to positive (trichostatin A) and negative (DMSO) controls.

-

Calculate IC₅₀ values from the dose-response curves.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)[8]

-

Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound derivatives.

References

- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 4. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

The Antimicrobial Potential of N-(Phenylacetyl)benzamide and its Analogs: A Technical Guide

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Amide-containing compounds, particularly benzamides and their derivatives, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial effects.[1] The general structure of N-(Phenylacetyl)benzamide combines a phenylacetamide moiety with a benzamide core, suggesting the potential for synergistic or unique antimicrobial properties. This guide provides a comprehensive overview of the available data on related compounds, focusing on their antimicrobial efficacy, the experimental protocols for their evaluation, and potential mechanisms of action.

Quantitative Antimicrobial Activity of Benzamide and Phenylacetamide Derivatives

The antimicrobial activity of various benzamide and phenylacetamide derivatives has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data from several key studies.

Table 1: Antibacterial Activity of N-Benzamide Derivatives [1]

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

| 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| 6b | E. coli | 24 | 3.12 |

| B. subtilis | 24 | 6.25 | |

| 6c | E. coli | 24 | 3.12 |

| B. subtilis | 24 | 6.25 |

Table 2: Antibacterial Activity of Phenylacetamide and Benzohydrazide Derivatives [2]

| Compound | Bacterial Strain | MIC (μg/mL) |

| 5 | E. coli | 0.64 |

| 21 | E. coli | 0.67 |

| General Range | Various Pathogens | 0.64 - 5.65 |

Table 3: Antibacterial Activity of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties [3]

| Compound | Bacterial Strain | EC₅₀ (µM) |

| A₁ | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 |

| Thiodiazole copper (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 |

Experimental Protocols

The evaluation of antimicrobial activity for benzamide and phenylacetamide derivatives typically follows established microbiological methods. Below are detailed protocols based on the cited literature.

Synthesis of N-Benzamide Derivatives[1]

A general procedure for the synthesis of N-benzamides involves the reaction of an acid chloride with a primary amine.

-

Acid Chloride Formation: A mixture of a benzoic acid derivative (1 mol) and thionyl chloride (1 mol) containing DMF is refluxed for 2 hours. The mixture is then evaporated, and the residue is dissolved in toluene. Subsequent evaporation yields the acid chloride.

-

Amidation: The crude acid chloride is dissolved in anhydrous CH₂Cl₂ at 0°C. The desired amine (10.12 mmol) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 8 hours. The solvent is removed in vacuo, and the crude product is extracted with EtOAc. The combined organic extract is washed with water and brine, dried over Na₂SO₄, and the solvent is removed to yield the N-benzamide product.

Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for evaluating the antimicrobial potential of a synthesized compound.

Caption: General workflow for synthesis and antimicrobial evaluation.

Potential Mechanism of Action: Inhibition of Bacterial Topoisomerase IV (ParE)

Some phenylacetamide and benzohydrazide derivatives have been identified as potential inhibitors of bacterial DNA topoisomerase IV (ParE), an essential enzyme for DNA replication.[2] Inhibition of this enzyme leads to bacterial cell death.

References

N-(Phenylacetyl)benzamide: A Versatile N-Acyl Imide Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-(Phenylacetyl)benzamide, an N-acyl imide derivative, holds significant potential as a versatile building block in the field of organic synthesis. Its unique structural feature, possessing both a benzoyl and a phenylacetyl group attached to a central nitrogen atom, offers a rich platform for diverse chemical transformations. This technical guide explores the synthesis, key chemical properties, and potential applications of this compound, providing researchers with the foundational knowledge to leverage this compound in the design and execution of novel synthetic strategies. While direct literature on this specific molecule is limited, its reactivity can be inferred from the well-established chemistry of related N-acyl imides, paving the way for its application in the construction of complex molecular architectures.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the N-acylation of benzamide with phenylacetyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Scheme:

"N-(Phenylacetyl)benzamide discovery and history"

Abstract

This technical guide provides a comprehensive overview of N-(Phenylacetyl)benzamide, a molecule belonging to the N-acylamide class of organic compounds. While the specific discovery and historical milestones of this compound are not extensively documented in scientific literature, this paper consolidates the available information on its synthesis, physicochemical properties, and potential biological significance based on the well-established chemistry and pharmacology of its constituent moieties: the benzamide and phenylacetamide groups. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic chemistry, offering detailed experimental protocols, data summaries, and workflow visualizations to facilitate further investigation and application of this compound.

Introduction: Historical Context and Significance

The history of this compound is intrinsically linked to the broader development of amides, a cornerstone of organic and medicinal chemistry. Benzamide, the simplest amide derivative of benzoic acid, has been a fundamental building block in the synthesis of a vast array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-emetic, anti-psychotic, and anti-arrhythmic properties.[1] Concurrently, the phenylacetamide scaffold is present in numerous natural and synthetic compounds with significant physiological effects.

The convergence of these two important pharmacophores in the form of an N-acylamide linkage gives rise to this compound. N-acylamides are a diverse class of endogenous and synthetic compounds that play crucial roles in various biochemical pathways and physiological processes.[2] The exploration of novel N-acylamides continues to be a fertile area of research for the discovery of new therapeutic agents. This guide aims to provide a foundational technical resource for the study of this compound, encouraging further exploration of its potential applications.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₅H₁₃NO₂ | Calculated from structure |

| Molecular Weight | 239.27 g/mol | Calculated from molecular formula |

| Appearance | Expected to be a white to off-white solid | General characteristic of similar organic amides. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols, with low solubility in water. | Based on the non-polar nature of the phenyl rings and the polar amide group. |

| Melting Point | Not available | Requires experimental determination. |

| LogP | Not available | Requires experimental or computational determination. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the Schotten-Baumann reaction, a widely used method for the preparation of amides from amines and acid chlorides. This proposed protocol is based on established procedures for the synthesis of similar N-acylbenzamides.

Proposed Synthetic Pathway

The synthesis involves the acylation of benzamide with phenylacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Benzamide

-

Phenylacetyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution with stirring.

-

Acylation: Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the cooled solution. A precipitate may form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. Determine the melting point of the crystalline solid.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the known pharmacological profiles of related N-substituted benzamides suggest several areas for potential investigation.

-

Anticonvulsant Activity: Numerous N-substituted benzamide derivatives have demonstrated anticonvulsant properties.[1]

-

Ion Channel Modulation: Some N-substituted benzamides have been shown to block ion channels, such as the Kv1.3 potassium channel.[1]

-

Antimicrobial and Antioxidant Activities: The benzamide scaffold is present in various compounds with antimicrobial and antioxidant effects.[1]

The logical relationship for investigating the biological potential of this compound would follow a standard drug discovery workflow.

Caption: Logical workflow for biological investigation.

Conclusion

This compound represents an under-investigated molecule with potential for further scientific inquiry. This technical guide provides a foundational framework for its synthesis and suggests avenues for the exploration of its biological activities based on the well-documented properties of its parent structures. The detailed experimental protocol and structured data presentation are intended to serve as a valuable resource for researchers interested in synthesizing and evaluating this and other novel N-acylamides. Future studies should focus on the experimental determination of its physicochemical properties and a broad screening of its biological activities to unlock its full potential.

References

Methodological & Application

Synthesis of N-(Phenylacetyl)benzamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-acylbenzamides are a class of organic compounds that feature a benzoyl group attached to the nitrogen atom of an acylated amine. These motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active molecules. The synthesis of N-(phenylacetyl)benzamide involves the formation of an amide bond between benzamide and a phenylacetyl group, a common transformation in organic chemistry. This protocol details a general and reliable method for achieving this synthesis via the reaction of benzamide with phenylacetyl chloride in the presence of a base.

Data Presentation

As explicit experimental data for this compound could not be located, the following table summarizes the physicochemical and spectroscopic properties of the related compound N-benzyl-2-phenylacetamide for illustrative purposes.[1][2] It is crucial to note that these values are for a structural isomer and should be used as an estimation only; experimental determination of the properties of this compound is required for accurate characterization.

| Property | Value (for N-benzyl-2-phenylacetamide) |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| Melting Point | 86-88 °C |

| Appearance | White solid |

| ¹H NMR (CDCl₃, δ, ppm) | 3.70 (2H, s, Ph–CH₂), 4.90 (2H, s, N–CH₂), 6.70–7.30 (15H, m, 3×ArH) |

| IR (KBr, cm⁻¹) | Data not available |

| Yield | Dependent on experimental conditions |

Experimental Protocol

This protocol describes a general method for the N-acylation of benzamide with phenylacetyl chloride. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents

-

Benzamide

-

Phenylacetyl chloride

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzamide (1.0 eq) and anhydrous dichloromethane (or THF) to create a stirrable suspension.

-

Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.2 eq) or DIPEA (1.2 eq) dropwise to the stirred suspension.

-

Addition of Acyl Chloride: In a separate dropping funnel, dissolve phenylacetyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane. Add the phenylacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-